Methyl 2-nitrofuran-3-carboxylate
Description
Methyl 2-nitrofuran-3-carboxylate is a nitrofuran derivative characterized by a furan ring substituted with a nitro group at the 2-position and a methyl ester moiety at the 3-position. Structurally, it shares similarities with other methyl ester derivatives, such as Methyl 2-aminothiophene-3-carboxylate and Methyl 3-aminocyclopentanecarboxylate, which are used in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C6H5NO5 |
|---|---|
Molecular Weight |
171.11 g/mol |
IUPAC Name |
methyl 2-nitrofuran-3-carboxylate |
InChI |
InChI=1S/C6H5NO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3H,1H3 |
InChI Key |
USZBMDYQQKDJPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-nitrofuran-3-carboxylate typically involves the nitration of furan derivatives. One common method is the nitration of methyl furan-2-carboxylate using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields this compound with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nitrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as hydrazones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Methyl 2-nitrofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-nitrofuran-3-carboxylate involves its interaction with biological molecules. The nitro group undergoes reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. These intermediates can inhibit the synthesis of DNA, RNA, and proteins, thereby exerting their biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Differences
- Functional Groups: The nitro group in this compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating amino group in its thiophene and cyclopentane analogs .
- Aromaticity vs.
Physical Properties
General properties of methyl esters (e.g., solubility in organic solvents, moderate boiling points) can be inferred from Table 3 in , which discusses methyl ester characteristics. However, the nitro group’s polarity may reduce volatility compared to non-nitrated analogs.
Research Findings and Limitations
- Data Gaps : Direct experimental data on the target compound’s synthesis, crystallography (e.g., SHELX refinements ), or gas chromatography behavior (cf. resin-derived esters in ) are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
